molecular formula C12H14N4O3 B2672412 2-(3-(((3-methoxyphenyl)amino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid CAS No. 1216242-62-4

2-(3-(((3-methoxyphenyl)amino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid

Cat. No.: B2672412
CAS No.: 1216242-62-4
M. Wt: 262.269
InChI Key: DQCIFWXOHFSAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3-(((3-methoxyphenyl)amino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also contains a methoxyphenyl group and an acetic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms, which can participate in various types of chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring, the methoxyphenyl group, and the acetic acid group. Each of these functional groups can undergo specific types of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the acetic acid group could potentially make the compound acidic .

Scientific Research Applications

Metabolism and Excretion Studies

Compounds similar to the one of interest are often the subject of metabolism and excretion studies in humans. For example, a study on the metabolism and excretion of [14C]MK-0524, a prostaglandin D2 receptor antagonist, in humans showed that the compound was well absorbed and extensively metabolized via multiple pathways, with excretion of drug-related radioactivity in both bile and urine (Karanam et al., 2007). Such studies are crucial for understanding the pharmacokinetics of new drugs and their metabolites in the body.

Absorption Studies

Research on the absorption of specific compounds in humans after ingestion is another common application. For instance, a study on the absorption of N-phenylpropenoyl-L-amino acids in healthy humans by oral administration of cocoa (Theobroma cacao) quantified 12 such compounds in human urine, providing insights into their bioavailability and potential health benefits (Stark et al., 2008).

Environmental and Health Impact Studies

Research on the environmental and health impacts of chemical exposure is another important area. For example, a study in New Zealand investigated the association between exposure to phenoxyherbicides and chlorophenols and the incidence of soft tissue sarcoma, providing valuable data for regulatory and health policy decisions (Smith et al., 1984).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Without specific information, it’s difficult to predict the exact mechanism of action .

Properties

IUPAC Name

2-[5-[(3-methoxyanilino)methyl]-1H-1,2,4-triazol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-19-9-4-2-3-8(5-9)13-7-11-14-10(15-16-11)6-12(17)18/h2-5,13H,6-7H2,1H3,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCIFWXOHFSAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC2=NC(=NN2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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